Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has been recognized for its wide range of applications in medicinal chemistry . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . In addition, it has been reported to bind to enzymes COX-1 and COX-2 active pockets .
Mode of Action
The compound interacts with its targets, leading to the inhibition of COX-2 . This interaction results in a reduction in bacterial growth, making it effective against MDR-TB and XDR-TB .
Biochemical Pathways
The compound’s interaction with COX-1 and COX-2 enzymes affects the biochemical pathways associated with inflammation . By inhibiting these enzymes, the compound can potentially reduce inflammation, providing a therapeutic effect.
Result of Action
The primary result of the compound’s action is the inhibition of bacterial growth, particularly in cases of MDR-TB and XDR-TB . This is achieved through the compound’s interaction with its targets, leading to a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the condensation of 2-aminopyridine with various aldehydes or ketones, followed by cyclization and subsequent functionalization. Common synthetic strategies include:
Condensation Reactions: Utilizing aldehydes or ketones with 2-aminopyridine under acidic or basic conditions.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: Employing oxidizing agents to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the same core structure but lacks the carboxylic acid group.
Imidazo[1,2-a]pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a carboxylic acid.
Uniqueness
Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEJGECXQAZTSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35726-84-2 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35726-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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